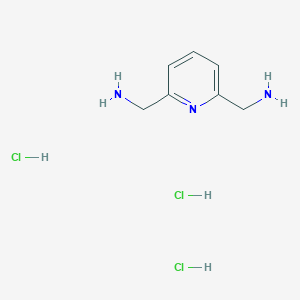

2,6-Bis-(aminomethyl)pyridine trihydrochloride

Overview

Description

“2,6-Bis-(aminomethyl)pyridine trihydrochloride” is a chemical compound that is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

Synthesis Analysis

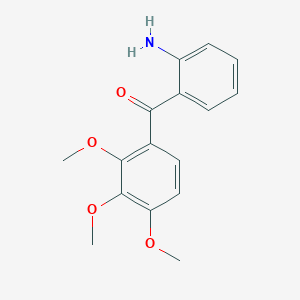

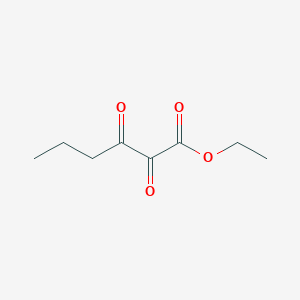

The synthesis of “this compound” involves a novel one-pot biocatalytic process. This process uses naturally-occurring 2,6-lutidine and recombinant microbial whole cells as catalysts . After scale-up, the bioconversion enabled titers exceeding 12 g L−1 .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a common bidentate ligand and a precursor to more complex multidentate ligands such as tris (2-pyridylmethyl)amine .Chemical Reactions Analysis

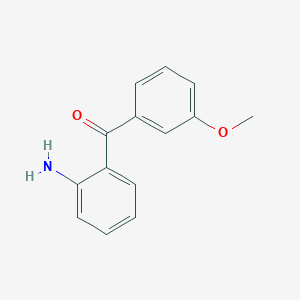

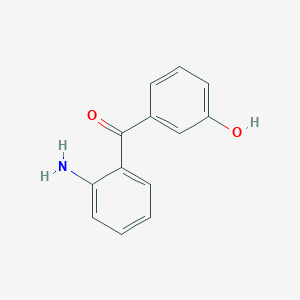

The chemical reactions involved in the synthesis of “this compound” are complex. The process involves the oxidation of the methyl group of m-xylene, a structural analogue of 2,6-lutidine .Scientific Research Applications

1. Applications in Metal Complex Formation

2,6-Bis-(aminomethyl)pyridine trihydrochloride is utilized in the formation of metal complexes. Research demonstrates its effectiveness in synthesizing various optically active triamines that exhibit unique equilibrium behaviors in solution and form complexes with metals like copper (CuII). These complexes have been studied for their structural properties and coordination behavior, as evidenced by studies on compounds such as [Cu(3a)Cl]ClO4·H2O, indicating the significant role of 2,6-bis-(aminomethyl)pyridine in coordination chemistry (Bernauer et al., 1993).

2. Synthesis of Functionalized Macrocycles

It plays a critical role in the synthesis of functionalized macrocyclic ligands. These ligands feature various pendant arms, offering a broad range of coordination possibilities with metal ions such as Y(III), Ln(III), Zn(II), and Cd(II). This versatility is crucial in the field of inorganic chemistry for developing new compounds with specific properties (Lodeiro et al., 2004).

3. Luminescent Properties in Complexes

The compound is significant in synthesizing new complexes with luminescent properties. Studies on CdII complexes of derivatives of 2,6-bis-(aminomethyl)pyridine have shown that these complexes exhibit fluorescent emissions, which are important in materials science and photophysical applications (Fan et al., 2004).

4. Developing Novel Polymeric Materials

In polymer science, this compound is crucial for synthesizing various polymers, such as poly(ether imide ester)s. These polymers are known for their thermal stability and are used in applications requiring materials resistant to high temperatures (Mehdipour‐Ataei & Amirshaghaghi, 2005).

5. Chemosensor Development

This compound is used in the development of chemosensors, particularly for metal ions like Hg2+. A study demonstrated the synthesis of a fluorescent chemosensor that showed significant fluorescence quantum yield increase in the presence of Hg2+ ions in neutral buffer aqueous solution, highlighting its potential in environmental monitoring and analytical chemistry (Guo et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for “2,6-Bis-(aminomethyl)pyridine trihydrochloride” could involve exploring its potential in the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients . Its use in the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients could also be explored further .

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.3ClH/c8-4-6-2-1-3-7(5-9)10-6;;;/h1-3H,4-5,8-9H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVDOYFAJJCZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)

![[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)

![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)